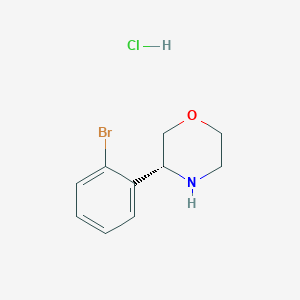

(R)-3-(2-Bromophenyl)morpholine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-(2-bromophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHWUSCPLQPIJM-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Closing Reactions

The morpholine core is typically constructed via cyclization reactions. A common route involves reacting 2-bromophenethylamine derivatives with ethylene oxide or ethylene glycol under acidic conditions. For example, treatment of 2-bromo-N-(2-hydroxyethyl)aniline with thionyl chloride facilitates cyclization to form the morpholine ring. The bromine substituent at the phenyl ring remains intact during this step due to its ortho-directing nature, which stabilizes intermediates through resonance.

Key Reaction Conditions

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Catalyst: Hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective C–N bond formation between aryl bromides and amines. A Buchwald-Hartwig amination protocol using Pd₂(dba)₃ and XantPhos as ligands facilitates coupling of 2-bromophenylboronic acid with (R)-morpholine-3-carboxylic acid derivatives.

Representative Procedure

-

Combine 2-bromophenylboronic acid (1.2 equiv), (R)-morpholine-3-carboxylic acid (1.0 equiv), Pd₂(dba)₃ (5 mol%), and XantPhos (10 mol%) in degassed 1,4-dioxane.

-

Add Cs₂CO₃ (2.0 equiv) and heat at 100°C for 24 hours under nitrogen.

-

Isolate the product via extraction and purify by column chromatography (SiO₂, hexane/EtOAc).

Asymmetric Synthesis of the Chiral Center

The (R)-configuration is introduced using chiral auxiliaries or catalysts. A reported method employs (R)-BINAP as a ligand in a copper-catalyzed Ullmann coupling, achieving enantiomeric excess (ee) >95%.

Resolution and Purification

Chiral Resolution

Racemic mixtures are resolved via chiral HPLC using columns such as Chiralpak IA or IB. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) yield baseline separation.

Recrystallization and Solubility Optimization

The hydrochloride salt is precipitated from ethanol/water mixtures (4:1 v/v) at −20°C. Solubility data indicates optimal storage at −80°C for long-term stability, with a stock solution preparation table guiding researchers:

| Stock Concentration | Volume (1 mg) | Volume (5 mg) | Volume (10 mg) |

|---|---|---|---|

| 1 mM | 3.59 mL | 17.95 mL | 35.90 mL |

| 5 mM | 0.72 mL | 3.59 mL | 7.18 mL |

| 10 mM | 0.36 mL | 1.79 mL | 3.59 mL |

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%. Residual solvents are quantified via gas chromatography (GC) using HP-5 columns.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(2-Bromophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted morpholine derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized products such as bromophenyl oxides or morpholine N-oxides.

Reduction Reactions: Dehalogenated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-(2-Bromophenyl)morpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of ®-3-(2-Bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Morpholine Derivatives

3-(2-Chlorophenyl)morpholine Hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Similarity Score : 0.90 (structural similarity based on halogen position and core) .

- Key Differences :

3-(4-Fluorophenyl)morpholine Hydrochloride

Enantiomeric and Stereochemical Variants

(S)-3-Phenylmorpholine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO

- Similarity Score : 0.87 .

- The S-configuration may lead to divergent stereoselective activity, as observed in dopamine receptor binding assays .

(R)-3-(Methoxymethyl)morpholine Hydrochloride

Pharmacological and Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Applications |

|---|---|---|---|---|

| (R)-3-(2-Bromophenyl)morpholine HCl | C₁₀H₁₃BrClNO | 294.58 | - | CNS agents, kinase inhibitors |

| 3-(2-Chlorophenyl)morpholine HCl | C₁₀H₁₃Cl₂NO | 269.13 | 0.90 | Serotonin receptor modulation |

| 3-(4-Fluorophenyl)morpholine HCl | C₁₀H₁₃ClFNO | 257.67 | 0.50 | Antidepressant candidates |

| (S)-3-Phenylmorpholine HCl | C₁₀H₁₄ClNO | 215.68 | 0.87 | Dopaminergic activity studies |

| (R)-3-(Methoxymethyl)morpholine HCl | C₆H₁₄ClNO₂ | 167.63 | - | Solubility enhancers |

| Complex trifluoromethyl derivative* | C₂₀H₁₉ClF₇NO₂ | 473.81 | - | Antiviral therapeutics |

Critical Analysis of Structural and Functional Differences

- Halogen Effects : Bromine’s larger size and polarizability enhance hydrophobic interactions in target binding compared to chlorine or fluorine .

- Stereochemistry : The R-configuration in the target compound may optimize binding to chiral pockets in enzymes, as seen in kinase inhibition assays .

- Substituent Position : Ortho-substituted bromine (target) vs. para-substituted fluorine (similar compound) alters torsional angles, affecting conformational stability .

Biologische Aktivität

(R)-3-(2-Bromophenyl)morpholine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H13BrClNO

- Molecular Weight : 278.57 g/mol

- Structure : The compound features a morpholine ring substituted with a 2-bromophenyl group, contributing to its chirality and biological activity.

The chemical structure can be represented by the SMILES notation: C1COCC@HC2=CC=CC=C2Br.Cl.

This compound has been studied for its interaction with various biological targets, including:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, which can modulate metabolic pathways.

- Receptor Binding : The compound exhibits binding affinity to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Properties : Studies suggest it may reduce inflammation through modulation of inflammatory mediators.

- Analgesic Effects : Preliminary data indicate potential pain-relieving properties.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-3-(2-Bromophenyl)morpholine hydrochloride | Enantiomer of (R)-isomer | Potentially different pharmacological effects |

| 3-(4-Bromophenyl)morpholine hydrochloride | Substituted with 4-bromophenyl | Different receptor interactions |

| 3-(2-Chlorophenyl)morpholine hydrochloride | Substituted with 2-chlorophenyl | Varying anti-inflammatory properties |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

- Results :

- Effective against Staphylococcus aureus (MIC = 0.125 μg/mL)

- Moderate activity against Escherichia coli (MIC = 1.0 μg/mL)

These findings highlight the compound's potential as a lead for developing new antibacterial agents.

In Vivo Anti-inflammatory Study

Another study investigated the anti-inflammatory effects of this compound in animal models. The compound was administered at varying doses, and its effects on inflammation markers were measured.

- Findings :

- Significant reduction in pro-inflammatory cytokines at a dose of 50 mg/kg.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Q & A

Q. What are the key steps in synthesizing (R)-3-(2-Bromophenyl)morpholine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves introducing the 2-bromophenyl group to a morpholine backbone. A plausible pathway includes:

Bromophenyl precursor preparation : React 2-bromo-substituted aryl halides with morpholine derivatives under Buchwald-Hartwig coupling conditions .

Morpholine ring formation : Use reductive amination or cyclization of aminol intermediates, monitored by TLC or HPLC for reaction completion .

HCl salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Intermediate characterization :

- NMR (¹H/¹³C) to confirm stereochemistry and regioselectivity.

- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., molecular weight 283.84 g/mol for related morpholine derivatives) .

Q. Which analytical methods are critical for validating the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

- Chiral chromatography : Confirm enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H) to distinguish (R)- and (S)-enantiomers .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity, as hydrochloride salts often degrade above 200°C .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-enantiomer be optimized to minimize racemization?

- Methodological Answer :

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts during aryl coupling steps to enhance enantiomeric control .

- Low-temperature conditions : Perform reactions at –20°C to reduce kinetic resolution issues, as demonstrated in analogous morpholine syntheses .

- In situ monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric ratios during reaction progression .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter screening : Systematically vary reaction parameters (solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions .

- Impurity profiling : Compare byproducts (e.g., dehalogenated morpholine derivatives) via LC-MS to trace yield discrepancies to competing side reactions .

- Reproducibility protocols : Standardize purification techniques (e.g., gradient column chromatography vs. preparative HPLC) to minimize batch-to-batch variability .

Q. How does the compound’s stability under varying storage conditions impact pharmacological assay reproducibility?

- Methodological Answer :

- Stability studies : Store aliquots at –20°C (desiccated) vs. room temperature and analyze degradation via HPLC at 0, 1, and 3 months. Hydrolysis of the morpholine ring is a common degradation pathway .

- Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent hygroscopic degradation during weighing .

Key Considerations for Experimental Design

- Safety : Handle in fume hoods with PPE; hydrochloride salts may release HCl vapor upon decomposition .

- Stereochemical validation : Always correlate synthetic routes with chiral analytical data to avoid misassignment .

- Data reconciliation : Cross-validate yields and purity metrics across multiple batches and independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.